Ethomoxane

Description

Historical Context of Ethomoxane Discovery and Initial Characterization in Pharmacology

The history of pharmacology as a modern, independent science dates back to the early 19th century, evolving from earlier practices intertwined with medicine. acs.orgwikipedia.org The discipline of pharmacology, which makes drug development possible, originated in the 19th century. acs.org Early medicinal drugs were often derived from natural sources, such as herbs, plants, roots, vines, and fungi, and this reliance on natural products for primary healthcare and drug discovery has a long history. nih.govnih.gov The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869. nih.gov

Initial pharmacological characterization of compounds often involved testing for physiological activity to document potential therapeutic effects. acs.org Early methods in pharmacology included studying the effects of compounds on various biological systems and tissues. For instance, studies in the early 1970s utilized this compound hydrochloride in research investigating alpha adrenergic receptors in tissues like the spleen and rabbit aorta. psu.edu This type of research aimed to understand how compounds interact with specific receptors in the body, contributing to the initial pharmacological profile of substances like this compound. psu.edu

Evolution of Research Paradigms Relevant to this compound

Research paradigms are foundational frameworks that guide the conduct of research, influencing methodology, data collection, and analysis. numberanalytics.comnumberanalytics.com They encompass beliefs about the nature of reality (ontology), how knowledge is acquired (epistemology), and the role of values in research (axiology). numberanalytics.com The concept of research paradigms has evolved over time, influenced by various philosophical and scientific developments. numberanalytics.comnumberanalytics.comnih.gov Historically, the positivist paradigm, which assumes an objective reality and emphasizes quantitative methods like experiments and surveys, dominated research, particularly in the natural sciences. numberanalytics.commacrothink.org

The evolution of research methodology has been a dynamic process driven by the need to address increasingly complex challenges. researchgate.net This has led to a transition from foundational models like positivism to more comprehensive approaches. researchgate.net While the provided information does not detail the specific evolution of research paradigms directly related to this compound studies, the general shift in pharmacological research paradigms over the decades would have influenced how compounds like this compound were investigated beyond their initial characterization.

Early pharmacological research, likely including initial work on this compound, would have largely aligned with the prevailing positivist paradigm, focusing on observable effects and quantifiable data from in vitro and in vivo experiments to determine a compound's activity and potential mechanisms. psu.edunumberanalytics.commacrothink.org As pharmacological research evolved, incorporating more sophisticated techniques and a deeper understanding of molecular interactions, studies on compounds would have similarly evolved. The development of techniques to study receptor binding and cellular mechanisms exemplifies this evolution in research paradigms within pharmacology. acs.orgnih.govnih.gov

The use of this compound in studies characterizing adrenergic receptors in the early 1970s reflects a research paradigm focused on understanding drug-receptor interactions at a physiological level. psu.edu This aligns with the broader historical trajectory of pharmacology, where the concept of receptors, first proposed around a hundred years prior to the 1970s, became increasingly central to drug discovery and characterization. acs.org

While specific detailed research findings on this compound's initial characterization are limited in the provided snippets, the context suggests that early studies would have focused on its basic pharmacological actions, likely involving its interaction with adrenergic systems, given its use as a tool in adrenergic receptor studies. psu.edu

Here is a data table summarizing key chemical information about this compound:

| Property | Value | Source |

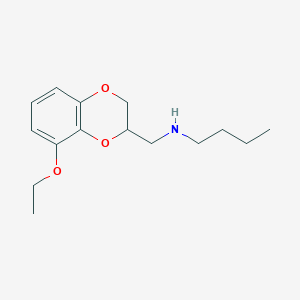

| Chemical Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine | nih.govuni.lu |

| Molecular Formula | C₁₅H₂₃NO₃ | nih.govuni.lunih.gov |

| Molecular Weight | 265.35 g/mol | nih.govnih.gov |

| PubChem CID | 19127 | nih.govuni.lu |

| CAS Number | 3570-46-5, 16509-23-2 (superseded) | nih.gov |

| Stereochemistry | Racemic | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16509-23-2 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |

InChI |

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |

InChI Key |

WKRAEDUMAWVCOC-UHFFFAOYSA-N |

SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

Canonical SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

Other CAS No. |

793603-27-7 6038-78-4 |

Related CAS |

6038-78-4 (hydrochloride) |

Synonyms |

ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Ethomoxane

Established Synthetic Pathways for Ethomoxane

The specific, detailed established synthetic pathways for this compound are not extensively described in readily available public scientific literature. However, as a synthetic organic compound, its production would involve a series of chemical reactions starting from simpler precursors. General pharmaceutical synthesis processes often involve steps such as reaction, product separation, purification, and drying, which can be carried out in batch reactors or through continuous flow systems epa.gov.

One common method for synthesizing benzodioxane derivatives, the class to which this compound belongs, involves the formation of the 1,4-benzodioxane (B1196944) ring system, followed by the introduction of the butylaminomethyl group and the ethoxy substituent at the appropriate positions. While the precise sequence and reagents for this compound are not detailed in the provided sources, the synthesis of related benzodioxane structures can involve reactions such as cyclization, alkylation, and amine formation scirp.org. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been shown to involve steps like refluxing, concentration, acidification, filtration, washing, and drying, utilizing techniques common in organic synthesis scirp.org.

Methodological Approaches in this compound Synthesis

Based on the general principles of organic synthesis and the structure of this compound, its synthesis would likely employ standard chemical transformations. The formation of the benzodioxane ring could potentially involve the reaction of a substituted catechol or guaiacol (B22219) derivative with a suitable two-carbon linker containing leaving groups. The introduction of the butylaminomethyl side chain might involve reactions such as reductive amination of an aldehyde or ketone precursor with butan-1-amine, or the alkylation of butan-1-amine with a halide or equivalent leaving group on the benzodioxane core. The ethoxy group could be introduced via ether synthesis, such as the Williamson ether synthesis, involving an alkoxide and an ethyl halide, or through other ether-forming reactions.

Pharmaceutical synthesis methodologies encompass a range of techniques, including batch processing and continuous flow chemistry epa.govorganic-chemistry.org. Batch synthesis typically involves carrying out reactions in vessels, followed by separation and purification steps epa.gov. Continuous flow synthesis, on the other hand, can offer advantages in terms of efficiency, safety, and waste reduction by integrating multiple reaction steps and minimizing the handling of hazardous materials organic-chemistry.org. The specific methodological approach used for this compound synthesis would depend on factors such as the desired scale of production, cost-effectiveness, and the specific chemical reactions involved.

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity is a critical aspect of chemical synthesis, particularly in the production of pharmaceutical compounds. While specific data on the optimization of this compound synthesis is not available in the provided search results, general strategies for improving yield and purity in organic synthesis are well-established. These strategies often involve the careful control of reaction parameters such as temperature, pressure, reaction time, solvent, and reagent stoichiometry.

Techniques like crystallization, solvent extraction, and various chromatographic methods (e.g., column chromatography, HPLC) are commonly employed for the purification of synthetic products epa.govscribd.com. Optimization efforts can focus on minimizing the formation of byproducts and impurities by adjusting reaction conditions or using different catalysts or reagents. Automated optimization techniques and continuous flow processes can also contribute to improved yields and purity by allowing for precise control over reaction conditions and efficient separation and purification steps organic-chemistry.org. Achieving high purity is often essential for the intended applications of chemical compounds, and various analytical techniques, such as HPLC, are used to assess product purity organic-chemistry.orgpurestorage.com.

Synthesis of this compound Analogues and Derivatives

The concept of synthesizing analogues and derivatives of a lead compound like this compound is a common practice in medicinal chemistry and drug discovery. This compound has been mentioned in lists of tranquilizers and benzodioxane derivatives, suggesting the potential for exploring related structures with modified properties google.com. While specific examples and detailed synthetic routes for this compound analogues are not provided in the search results, the general principles of designing and synthesizing chemical derivatives can be applied.

Rational Design of this compound Derivatives

Rational design of chemical derivatives involves modifying the structure of a lead compound to improve its desired properties, such as efficacy, selectivity, metabolic stability, or pharmacokinetic profile. This process often begins with an understanding of how the parent compound interacts with its biological target (if applicable) or how its structure relates to its physical and chemical properties. Based on this understanding, specific modifications to the this compound structure could be proposed. These modifications might involve altering the length or branching of the butyl chain, changing the substituents on the benzodioxane ring, modifying the linker between the benzodioxane and the amine group, or incorporating other functional groups. Rational design can be guided by computational methods, structure-activity relationship (SAR) studies, and knowledge of how similar modifications have affected the properties of other related compounds organic-chemistry.orgnih.gov.

Novel Synthetic Methodologies for Derivative Generation

The synthesis of this compound analogues and derivatives would likely utilize a combination of established and potentially novel synthetic methodologies. Depending on the nature of the proposed structural modifications, new synthetic routes might need to be developed to efficiently access the desired compounds. nih.govrsc.orgmdpi.com Novel synthetic methodologies in organic chemistry are continuously being developed to enable the synthesis of complex molecules with greater efficiency, selectivity, and sustainability. mdpi.combibliotekanauki.pliiserpune.ac.innih.govjpionline.org

These methodologies could include new catalytic reactions, innovative protecting group strategies, or the use of flow chemistry or other advanced synthesis techniques organic-chemistry.orgmdpi.comiiserpune.ac.in. The generation of libraries of this compound derivatives for screening purposes might also employ combinatorial chemistry approaches, where multiple compounds are synthesized simultaneously using parallel synthesis techniques organic-chemistry.org. The development of novel synthetic routes for this compound derivatives would be driven by the need to efficiently and selectively introduce specific structural changes while minimizing the formation of unwanted isomers or byproducts.

Molecular Pharmacology and Mechanism of Action of Ethomoxane

Elucidation of Ethomoxane's Molecular Targets

Research into the molecular targets of this compound has primarily identified its interaction with adrenergic receptors. These receptors, which are G protein-coupled receptors (GPCRs), play a crucial role in mediating the physiological responses to catecholamines like noradrenaline and adrenaline. wikipedia.org

Receptor Binding Affinities and Selectivity

Enzymatic Modulation and Inhibition Profiles

This compound belongs to the class of 1,4-benzodioxanes. Compounds within this structural class have been explored for their potential to interact with various biological targets, including enzymes. guidetopharmacology.org Some sources suggest that compounds in this class may inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. However, detailed research findings and specific inhibition profiles, including IC50 values, directly demonstrating this compound's modulation or inhibition of particular enzymes were not found in the surveyed literature.

Intracellular Signaling Pathways Modulated by this compound

As an antagonist of alpha-adrenergic receptors, which are GPCRs, this compound's activity would inherently impact the intracellular signaling pathways coupled to these receptors. Alpha-1 adrenergic receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C, increased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. wikipedia.org Alpha-2 adrenergic receptors, on the other hand, are typically coupled to Gi proteins, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org

Downstream Effectors and Cellular Responses

By blocking the activation of alpha-1 and alpha-2 adrenergic receptors, this compound would modulate the downstream effectors associated with these pathways. This would involve influencing processes regulated by intracellular calcium and cAMP. For instance, the modulation of intracellular calcium levels can affect various cellular responses, including smooth muscle contraction. wikipedia.org Changes in cAMP levels can impact the activity of protein kinase A (PKA) and other downstream targets, influencing a range of cellular functions. While the general downstream effectors of alpha-adrenergic receptors are well-established, specific detailed research findings explicitly outlining the complete spectrum of downstream effectors and cellular responses modulated by this compound were not comprehensively available.

Interplay with Key Regulatory Networks

The intracellular signaling pathways modulated by alpha-adrenergic receptors are known to interact with other key regulatory networks within the cell, contributing to complex cellular responses and physiological outcomes. For example, crosstalk can occur between GPCR-mediated signaling pathways and other networks, such as those initiated by receptor tyrosine kinases. While it is understood that this compound's action on alpha-adrenergic receptors would indirectly influence this interplay with other regulatory networks, specific studies detailing this compound's precise interactions and effects on these interconnected pathways were not identified in the available information.

Structure Activity Relationship Sar Studies of Ethomoxane

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethomoxane and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR studies are instrumental in understanding the subtle electronic, steric, and hydrophobic factors that influence their antagonist potency at the α2-adrenoceptor.

While specific 3D-QSAR models for this compound are not extensively reported in the public domain, the methodologies for creating such models for related α2-adrenoceptor ligands are well-established. These computational approaches are crucial for rational drug design and lead optimization.

Commonly employed computational methods in the SAR analysis of α-adrenoceptor antagonists include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. For a series of this compound derivatives, a CoMFA model would help visualize regions where bulky or electron-donating/withdrawing groups would enhance or diminish activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but includes additional descriptors for hydrophobicity, and hydrogen bond donor and acceptor properties. This provides a more comprehensive picture of the ligand-receptor interactions.

Pharmacophore Modeling: This involves identifying the 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound and its analogues would define the precise distances and angles between the aromatic center, hydrogen bond acceptors, and hydrophobic regions.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound within a homology model or a crystal structure of the α2-adrenoceptor would provide insights into the specific amino acid residues involved in the binding and help rationalize the observed SAR.

The ultimate goal of QSAR modeling is to develop predictive models that can accurately forecast the biological activity of novel, unsynthesized compounds. A robust QSAR model for this compound derivatives would be based on a statistically significant correlation between molecular descriptors and antagonist potency.

The development of such a model would typically involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined binding affinities (e.g., Ki or IC50 values) for the α2-adrenoceptor would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including 2D (e.g., molecular weight, logP) and 3D (e.g., molecular shape, electrostatic potential) properties, would be calculated for each compound.

Model Building: Statistical methods such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR) would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

While a specific predictive model for this compound is not detailed here, the table below illustrates the type of data that would be used to construct such a model for a hypothetical series of derivatives.

| Compound | Modification on this compound Scaffold | α2-Adrenoceptor Binding Affinity (Ki, nM) | Key Descriptor 1 (e.g., logP) | Key Descriptor 2 (e.g., Molar Refractivity) |

|---|---|---|---|---|

| This compound | 2-ethoxy | Value A | Descriptor A1 | Descriptor A2 |

| Derivative 1 | 2-methoxy | Value B | Descriptor B1 | Descriptor B2 |

| Derivative 2 | 2-propoxy | Value C | Descriptor C1 | Descriptor C2 |

| Derivative 3 | 5-chloro-2-ethoxy | Value D | Descriptor D1 | Descriptor D2 |

Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR data organization.

Such predictive models are invaluable in medicinal chemistry as they guide the synthesis of new derivatives with potentially improved potency and selectivity, thereby accelerating the drug discovery process.

Preclinical Pharmacological Investigations of Ethomoxane

In Vitro Pharmacodynamic Characterization

In vitro studies are fundamental in the early stages of preclinical research to determine how a compound interacts with biological targets and elicits a functional response at the cellular or tissue level criver.comcreative-biolabs.com.

Cellular Assays for Target Engagement and Functional Response

Cellular assays are widely used to screen compounds, determine their mechanism of action, and validate biomarkers criver.comnovalix.com. These assays can utilize various cell types, including 2D cell lines, 3D cell models, and organoids, to mimic the cellular environment in the body creative-biolabs.comfrontiersin.org. Techniques such as multicolor immunofluorescence and high-content imaging can be employed to investigate pharmacodynamic changes and target engagement criver.com. While the search results provide general information on cellular assays in preclinical research, specific data on Ethomoxane's evaluation in such assays for target engagement and functional response were not found.

Mechanistic Studies in Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations allow for the study of a drug's effects on specific organs or tissues without the influence of systemic factors adinstruments.com. This technique is useful for investigating physiological and pharmacological responses, such as muscle contraction or relaxation nih.govugobasile.com. Organs like the heart, liver, kidneys, lungs, and blood vessels can be studied using various isolated organ techniques adinstruments.comyzimgs.com. While isolated organ studies are a recognized method in preclinical pharmacology adinstruments.comnih.gov, the search results did not yield specific information regarding mechanistic studies of this compound in isolated organ or tissue preparations.

In Vivo Mechanistic Pharmacology in Animal Models

In vivo studies using animal models are essential to investigate the systemic and organ-specific pharmacological effects of a compound and to identify potential biomarkers in a living system bioduro.comjubilantbiosys.combhuvedhabiosciences.com. These models provide insights into how a drug behaves in a more complex biological environment bioduro.com.

Investigation of Systemic and Organ-Specific Pharmacological Effects

In vivo pharmacology examines drug behavior in living organisms, evaluating efficacy, pharmacokinetics, pharmacodynamics, and toxicity bhuvedhabiosciences.com. Animal models, ranging from rodents like mice and rats to larger non-rodents, are used to assess how compounds interact with various biological systems bioduro.comjubilantbiosys.com. Systemic effects refer to widespread impacts throughout the body, while organ-specific effects are confined to particular organs ncgmglobal.com. While the search results discuss the general approaches to studying systemic and organ-specific effects in animal models ncgmglobal.commdpi.comelifesciences.org, specific details on the systemic and organ-specific pharmacological effects of this compound in animal models were not found in the provided snippets. One search result mentions this compound in the context of compounds that lacked effect in a study investigating the inhibition of firing activities of rat dorsal root ganglion neurons by yohimbine (B192690) researchgate.net. This compound was administered at 20 mg/kg in this study researchgate.net.

Biomarker Identification for Pharmacological Activity

Biomarkers are measurable indicators used in drug development to predict efficacy, monitor disease progression, and understand drug behavior crownbio.com. Preclinical biomarkers are identified in early development phases using in vitro and in vivo models to predict drug behavior in humans and guide candidate selection crownbio.comcrownbio.com. Identifying pharmacodynamic biomarkers helps confirm a drug's action on its target reactionbiology.com. While the importance and methods of preclinical biomarker identification are highlighted in the search results crownbio.comcrownbio.comreactionbiology.comsapient.bio, specific biomarkers identified for this compound's pharmacological activity were not mentioned.

Ethomoxane Metabolism and Biotransformation Pathways

Identification of Metabolites and Metabolic Enzymes

The identification of metabolites and the enzymes responsible for their formation are key aspects of characterizing the biotransformation of a compound like Ethomoxane. This involves determining the structural changes the molecule undergoes and the specific enzymatic machinery that catalyzes these reactions.

Enzymatic Pathways Involved in this compound Biotransformation

Biotransformation pathways typically involve a series of enzymatic reactions that convert the parent compound into various metabolites. These pathways are broadly categorized into Phase I and Phase II metabolism. Phase I reactions often introduce or expose functional groups through oxidation, reduction, or hydrolysis, making the molecule more polar. Phase II reactions involve conjugation of the Phase I metabolites or the parent compound with endogenous molecules like glucuronic acid, sulfate, or glutathione, further increasing their water solubility and facilitating excretion. While specific detailed enzymatic pathways for this compound were not extensively found in the search results, the general principles of drug metabolism involving such phase transitions are applicable.

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of many xenobiotics, including drugs. wikipedia.orgdynamed.comnih.gov These enzymes are primarily located in the liver but are also found in other tissues like the small intestine, lungs, placenta, and kidneys. dynamed.com CYP enzymes catalyze a variety of reactions, including hydroxylation, demethylation, dealkylation, and deisopropylation, which can lead to the formation of more hydrophilic metabolites. dynamed.com The specific CYP isoforms involved in the metabolism of a compound depend on its chemical structure and the enzyme's substrate specificity. Given the structure of this compound, it is plausible that CYP-mediated oxidation reactions, such as hydroxylation of the alkyl chain or the benzodioxin ring system, or O-dealkylation of the ethoxy group, could be involved in its biotransformation.

Other metabolic enzyme systems, such as flavin-containing monooxygenases (FMOs), esterases, and conjugating enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), can also contribute to the metabolism of xenobiotics. FMOs are involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. Esterases can hydrolyze ester linkages if present in the molecule. Phase II enzymes conjugate the parent compound or Phase I metabolites, increasing their polarity and facilitating their excretion via bile or urine. The specific involvement of these other systems in this compound metabolism would require further investigation.

In Vitro and In Vivo Metabolic Profiling and Pathway Elucidation

Metabolic profiling involves identifying and quantifying the metabolites of a compound in biological samples. This is typically done using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). In vitro studies, using systems like liver microsomes, hepatocytes, or recombinant enzymes, are valuable for identifying potential metabolites and the enzymes responsible for their formation under controlled conditions. nih.gov In vivo studies, involving administration of the compound to animals or humans, provide information on the actual metabolic fate in a living organism, including the formation of circulating and excretory metabolites. researchgate.net

Metabolic Stability Assessments

Metabolic stability refers to the susceptibility of a compound to enzymatic degradation. In vitro metabolic stability assays, often using liver microsomes, are commonly used to predict how quickly a compound will be metabolized in vivo. nih.gov By incubating the compound with liver microsomes and measuring the rate of disappearance of the parent compound, researchers can estimate its intrinsic clearance. Compounds with high metabolic stability are cleared slowly, while those with low stability are cleared rapidly. Metabolic stability is a critical parameter in drug discovery and development, as it influences the compound's pharmacokinetic profile and duration of action.

Computational Modeling of Metabolic Pathways

Computational methods are increasingly used to predict metabolic pathways and potential metabolites. nih.govnih.gov These in silico approaches utilize algorithms based on known metabolic reactions, enzyme specificities, and structural properties of the compound to predict likely sites of metabolism and the structures of resulting metabolites. moldiscovery.comfrontiersin.orgresearchgate.net Some computational tools employ rule-based approaches, while others use machine learning or docking simulations to predict metabolic transformations. moldiscovery.comfrontiersin.org These tools can help prioritize experimental studies by suggesting potential metabolites and metabolic pathways, although experimental validation is necessary to confirm the predictions. nih.govfrontiersin.org Computational modeling can also be used to simulate metabolic networks and predict the fate of a compound within a biological system. nih.gov

While specific detailed data tables on this compound metabolites and metabolic rates from the search results were not available, the general principles and methods described above are applied in the study of compound metabolism. Research findings in this area typically involve the identification of metabolite structures using spectroscopic techniques (e.g., MS, NMR), determination of kinetic parameters for enzymatic reactions (e.g., Km, Vmax), and the use of enzyme inhibitors or recombinant enzymes to identify the specific enzymes involved.

Advanced Analytical Chemistry Methodologies for Ethomoxane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in analytical chemistry for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase researchgate.netresearchgate.netrroij.com. These methods are widely applied for both the qualitative identification and quantitative determination of chemical substances researchgate.netresearchgate.netrroij.comutas.edu.au. In the context of Ethomoxane research, chromatographic methods are integral for isolating the compound from complex samples and determining its concentration. This compound is included in lists of compounds relevant to analytical methods such as those used in forensic toxicology and drug analysis, highlighting the applicability of these techniques jaypeedigital.comanalyticaltoxicology.comjaypeedigital.comscribd.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for analyzing a wide range of compounds, including those that are not readily volatile analyticaltoxicology.comjaypeedigital.com. HPLC is particularly valuable for separations requiring high efficiency and can be coupled with various detectors, such as UV-Vis and mass spectrometers, to enhance its analytical capabilities mdpi.comgoogle.com. While specific detailed applications of HPLC solely for this compound were not extensively detailed in the provided information, this compound is listed among compounds relevant to HPLC analysis in broader contexts, such as drug screening and analysis in biological samples jaypeedigital.comgoogle.com. This suggests that HPLC, likely coupled with a suitable detector, would be employed for the separation and potential quantification of this compound in liquid matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely recognized as a standard for the analysis of volatile and semi-volatile organic compounds shimadzu.comlabioscientific.comtdlab.nl. GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while the coupled MS detector provides mass spectral data for identification and quantification labioscientific.com. GC-MS is particularly well-suited for trace analysis, enabling the detection of substances at very low concentrations, potentially in the low part-per-billion volume (ppbV) range, especially when combined with sample enrichment techniques like thermal desorption tdlab.nl. This method provides valuable information regarding the molecular weight and elemental composition of analytes labioscientific.com. This compound has been mentioned in the context of GC-MS analysis, including in lists of compounds relevant to forensic toxicology, indicating its potential analysis using this technique for identification and quantification in relevant samples jaypeedigital.com. GC-MS, particularly with electron ionization (EI), is effective for identifying unknown small molecules by comparing their fragmentation patterns to spectral libraries chromatographyonline.com.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques play a crucial role in the characterization and positive identification of chemical compounds utas.edu.au. These methods provide detailed information about the structure and properties of molecules.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a pivotal analytical tool for determining the mass-to-charge ratio (m/z) of ions derived from a sample, providing information about the molecular weight and elemental composition of compounds currenta.demdpi.compioneerpublisher.com. High-resolution MS instruments offer high mass accuracy, which is essential for confidently assigning molecular formulas currenta.demdpi.com. Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information crucial for the elucidation of unknown structures and confirmation of known ones currenta.demdpi.com. MS is known for its high sensitivity, allowing for the detection and quantification of analytes present at very low levels chromatographyonline.com. It is extensively used for both the structural elucidation and quantitative analysis of organic compounds utas.edu.auchromatographyonline.com. MS can be effectively coupled with chromatographic separation techniques like GC and LC, enhancing its ability to analyze complex mixtures chromatographyonline.comcurrenta.demdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed determination and confirmation of the molecular structure of organic compounds tjnpr.orgprimescholars.comuni-halle.deemerypharma.com. NMR provides unique information about the chemical environment, connectivity, and relative spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, commonly 1H and 13C tjnpr.orguni-halle.de. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are employed to obtain comprehensive structural information and confirm proposed structures tjnpr.orgemerypharma.com. While generally less sensitive than mass spectrometry, NMR is unparalleled in its ability to provide definitive structural proof tjnpr.org. This compound has been mentioned in contexts where NMR spectroscopy is used for compound characterization, highlighting its relevance for confirming the structure of this compound google.com.

Development of Novel Detection and Imaging Methodologies

Research into novel methodologies for the detection and imaging of chemical compounds is an ongoing area of analytical chemistry. These advancements aim to improve sensitivity, selectivity, and provide spatial information about the distribution of analytes. While the provided search results discuss general concepts of detection and imaging methodologies, and list this compound in the context of agents used in imaging techniques like ultrasound or optical detection on the eye, these references primarily pertain to the application of compounds within imaging procedures rather than the development of novel analytical methods specifically for the detection or imaging of this compound itself in a research context google.comgoogleapis.comgoogleapis.comgoogle.com. General advancements in detection methods for chromatographic techniques, such as sensitive imaging detectors for radioisotope-labelled substances or the exploration of techniques like flame ionization for certain compounds, have been noted in broader analytical contexts analyticaltoxicology.com. However, specific research findings on novel detection or imaging methodologies uniquely developed or applied to this compound were not available in the provided information.

Future Research Directions and Translational Perspectives for Ethomoxane

Integration of Multi-Omics Data in Ethomoxane Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, represents a powerful avenue for understanding the complex biological effects of compounds like this compound. By analyzing changes across multiple biological layers simultaneously, researchers can gain a holistic view of how this compound interacts with biological systems. While specific studies integrating multi-omics data for this compound were not found in the reviewed literature, applying this approach could reveal comprehensive insights into its mechanisms of action, identify potential biomarkers of response or exposure, and uncover unforeseen biological pathways it may influence. This integrated perspective is crucial for moving beyond single-target investigations and understanding the broader impact of this compound.

Advanced Computational and In Silico Modeling for this compound

Advanced computational and in silico modeling techniques offer cost-effective and efficient ways to predict and understand the behavior of chemical compounds. These methods are increasingly vital in modern research for guiding experimental design and interpreting complex biological data.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide dynamic insights into the interactions between a ligand, such as this compound, and its potential biological targets, such as proteins or receptors researchgate.netjaypeedigital.com. By simulating the movement of atoms and molecules over time, MD can reveal preferred binding poses, conformational changes upon binding, and the stability of the ligand-target complex. Although specific MD simulation studies for this compound were not identified, applying this technique could help characterize its binding to known or predicted targets, providing atomic-level details that are difficult to obtain experimentally researchgate.netjaypeedigital.com. This could be particularly relevant given this compound's mention in the context of ligand-regulated systems google.comgoogle.com.

Predictive Modeling for this compound Bioactivity and Selectivity

Predictive modeling, utilizing quantitative structure-activity relationships (QSAR), machine learning, and other statistical methods, can forecast the biological activity and selectivity of compounds based on their chemical structures researchgate.net. Developing predictive models for this compound could involve building datasets of its interactions with various biological targets or its effects in different assays. These models could then be used to predict its activity against novel targets or to design analogs with improved properties researchgate.net. While general principles of predictive modeling are well-established, specific applications to this compound's bioactivity and selectivity were not detailed in the search results.

Exploration of this compound in Polypharmacology and Target Network Analysis

Polypharmacology, the concept that a single drug can interact with multiple targets, and target network analysis, which examines the interconnectedness of these targets within biological networks, are critical for understanding the full scope of a compound's effects and potential therapeutic applications. Investigating this compound through the lens of polypharmacology and target network analysis could reveal off-target effects, identify synergistic interactions with other pathways, or suggest novel therapeutic uses based on modulating multiple nodes within a disease network. While network analysis was mentioned in the context of understanding the effects of other compounds google.com, specific studies applying these concepts to this compound were not found. Future research could employ computational tools and experimental approaches to map this compound's interaction profile across a wide range of biological targets and analyze the resulting network perturbations.

Q & A

Q. How can researchers ensure methodological rigor in this compound’s stability studies?

- Methodological Answer : Conduct accelerated stability testing under varying pH, temperature, and humidity conditions. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document degradation products via chromatographic profiling and validate with statistical tools (e.g., ANOVA for batch variability) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically resolved?

- Methodological Answer : Apply iterative qualitative analysis to identify confounding variables (e.g., assay sensitivity, sample heterogeneity). Use sensitivity analyses to test assumptions (e.g., dose thresholds, receptor binding kinetics) and triangulate findings with complementary methods (e.g., molecular docking paired with in vivo validation) .

Q. What strategies optimize this compound’s selectivity in complex biological systems?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups while monitoring off-target effects via proteomic screens. Integrate computational models (e.g., molecular dynamics simulations) with empirical data to refine binding affinity predictions .

Q. How should interdisciplinary approaches be structured to explore this compound’s neuropharmacological potential?

- Methodological Answer : Combine electrophysiological recordings (e.g., patch-clamp for ion channel effects) with behavioral assays in model organisms. Use mixed-methods frameworks (e.g., PICO for clinical relevance) to align hypotheses with translational outcomes .

Data Analysis and Reporting Guidelines

Q. Table 1: Key Criteria for Evaluating this compound Study Quality

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.